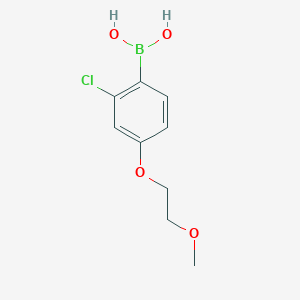
2-Chloro-4-(2-methoxyethoxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of boronic acid derivatives can be complex and often requires careful consideration of the functional groups present on the phenyl ring. For example, the synthesis of 2-(chloromethyl)phenylboronic acid (1) involves a reaction with alkynes in the presence of a Rh(I) complex to yield indene derivatives, as mentioned in the first paper . This suggests that the synthesis of 2-chloro-4-(2-methoxyethoxy)phenylboronic acid would likely involve a similar palladium-catalyzed cross-coupling reaction, with appropriate protection of the methoxyethoxy group to prevent side reactions.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a trivalent boron atom connected to two hydroxyl groups and an organic substituent. The presence of a chlorine atom and a methoxyethoxy group in the this compound molecule would influence its reactivity and the types of reactions it can participate in. The steric and electronic effects of these substituents would need to be considered when predicting the behavior of this compound in chemical reactions.
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. The ortho-substituent on boronic acids, such as the 2,4-bis(trifluoromethyl)phenylboronic acid discussed in the fourth paper, can catalyze dehydrative condensation between carboxylic acids and amines . This suggests that the 2-chloro substituent in this compound could also influence its reactivity, potentially enabling it to act as a catalyst or reactant in similar condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. For instance, the presence of a 2-chloro substituent could increase the acidity of the boronic acid, affecting its solubility and stability. The methoxyethoxy group would contribute to the overall polarity of the molecule, potentially improving its solubility in organic solvents. These properties are crucial when considering the compound's applications in synthesis and its behavior under different reaction conditions.
科学的研究の応用
Supramolecular Assemblies : Phenylboronic acids, including derivatives like 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, are used in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and –B(OH)2, showcasing potential in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Synthesis of Complex Organic Compounds : Research indicates the utility of phenylboronic acids in the sequential functionalization and synthesis of complex organic compounds, highlighting their role in organic chemistry and drug development (Mphahlele & Mtshemla, 2008).
Catalysis in Chemical Reactions : Phenylboronic acids are used as catalysts in various chemical reactions, such as dehydrative amidation between carboxylic acids and amines. This showcases their importance in facilitating and optimizing chemical synthesis processes (Wang, Lu, & Ishihara, 2018).
Fluorescence Studies : Phenylboronic acids, including derivatives like this compound, are studied for their fluorescence quenching properties. This research has implications in fields like biochemistry and molecular diagnostics (Geethanjali, Nagaraja, & Melavanki, 2015).
In Molecular Recognition and Chemosensing : Phenylboronic acids are extensively studied in molecular recognition and chemosensing, particularly for their interactions with other molecules, which has significant implications in biosensing technologies (Zhu et al., 2006).
作用機序
Target of Action
Boronic acids, including phenylboronic acids, are known to be involved in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a source of a phenyl group . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound can participate in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, the compound can contribute to the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid. For instance, the compound’s solubility in water and most polar organic solvents can affect its distribution and availability in different environments . Additionally, the compound’s stability under various conditions can impact its efficacy and shelf-life .
特性
IUPAC Name |
[2-chloro-4-(2-methoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-14-4-5-15-7-2-3-8(10(12)13)9(11)6-7/h2-3,6,12-13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVGIFSLVXHLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCOC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009461.png)
![2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3009462.png)

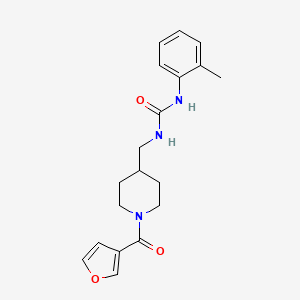

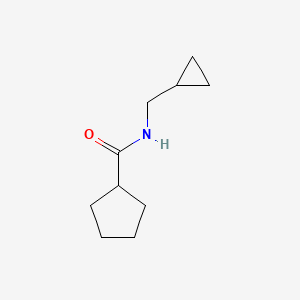
![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)
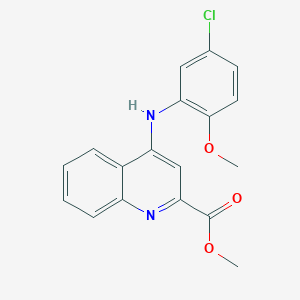
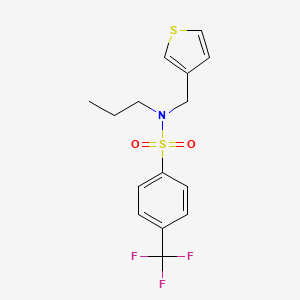
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)
![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide](/img/structure/B3009482.png)